molecular formula C14H10BrNO B5854212 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole CAS No. 61712-42-3

2-(3-bromophenyl)-5-methyl-1,3-benzoxazole

Cat. No. B5854212
CAS RN: 61712-42-3
M. Wt: 288.14 g/mol
InChI Key: MZFREZYSFXTNDD-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-5-methyl-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic aromatic compound that contains both oxygen and nitrogen in its structure. This compound has been synthesized using various methods, and it has shown promising results in various scientific fields.

Mechanism of Action

The exact mechanism of action of 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole is not fully understood. However, it has been shown to interact with various biological targets such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole have been studied extensively. This compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have antibacterial and antifungal activity. Additionally, this compound has been shown to have potential in the treatment of certain cancers.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole in lab experiments is its high stability. This compound is relatively stable under various conditions, which makes it easier to work with. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to dissolve in certain solvents, which can affect its efficacy in certain experiments.

Future Directions

There are several future directions for the use of 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole in scientific research. One potential direction is the development of new drugs based on this compound. Another potential direction is the use of this compound in the development of new materials with specific properties. Additionally, this compound can be used in the development of new imaging probes for various applications.
In conclusion, 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole is a promising compound that has shown significant potential in scientific research. Its synthesis method is well established, and it has been used in the development of new drugs and materials. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Its advantages and limitations in lab experiments have been identified, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole can be achieved through various methods. One of the most common methods is the condensation reaction between 3-bromoaniline and 2-acetyl-5-methylfuran. This reaction is catalyzed by a base such as potassium carbonate. The product is then purified using column chromatography.

Scientific Research Applications

The compound 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole has shown significant potential in scientific research. It has been used in the development of new drugs and materials. In drug development, this compound has been used as a scaffold for the synthesis of various bioactive compounds. It has also been used in the development of fluorescent probes for imaging applications.

properties

IUPAC Name

2-(3-bromophenyl)-5-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFREZYSFXTNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355517
Record name 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-5-methyl-1,3-benzoxazole

CAS RN

61712-42-3
Record name 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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